BoNT/A Inhibitory Potency: Target Compound vs. Parent 8-Hydroxyquinoline and Halogenated Clinical Comparators
The target compound inhibits BoNT/A light chain with IC50 values ranging from 1.5 to 2.2 µM, representing a >20-fold improvement over the unsubstituted 8-hydroxyquinoline parent (IC50 >30 µM) and comparable potency to the FDA-approved halogenated 8-HQ drugs clioquinol (IC50 1.4 µM) and chloroxine (IC50 1.4 µM) [1][2]. Unlike clioquinol and chloroxine, however, the target compound achieves this potency without halogen substitution, relying instead on the C7 phenyl(pyridin-2-ylamino)methyl motif, which simultaneously enables the distinct HMGB1-targeting pharmacology described below.
| Evidence Dimension | BoNT/A light chain protease inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5–2.2 µM (IC50 range across multiple assays) |
| Comparator Or Baseline | 8-Hydroxyquinoline: IC50 >30 µM; Clioquinol: IC50 1.4 µM; Chloroxine: IC50 1.4 µM |
| Quantified Difference | >20-fold improvement over parent 8-HQ; comparable to halogenated drugs |
| Conditions | Recombinant Clostridium botulinum BoNT/A light chain, HPLC-based protease assay (SNAPtide cleavage), 5 min incubation |
Why This Matters
Procurement decisions for BoNT/A inhibitor screening must account for the target compound's non-halogenated scaffold, which avoids the potential neurotoxicity issues associated with clioquinol while maintaining competitive enzymatic potency.
- [1] BindingDB BDBM50339142 / CHEMBL1688558 – BoNT/A IC50 data: 1.50E+3 nM, 1.60E+3 nM, 2.20E+3 nM. Assay: Inhibition of protease activity of recombinant full-length Clostridium botulinum BoNT/A light chain, HPLC-based, 5 min. View Source
- [2] PMC Table I – Comparative IC50 values for 8-hydroxyquinoline derivatives against BoNT/A: 8-HQ (>30 µM), Clioquinol (1.4 µM), Chloroxine (1.4 µM), Broxyquinoline (1.7 µM). View Source
